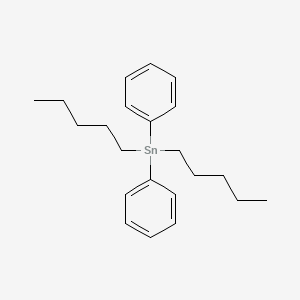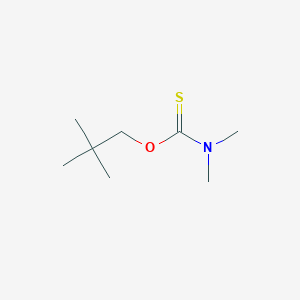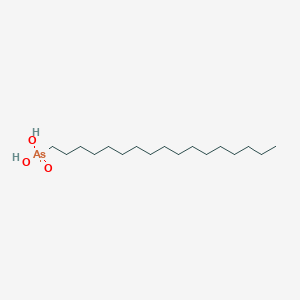
Indium--praseodymium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-praseodymium (3/1) is a compound formed by combining indium and praseodymium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including electronics, materials science, and medicine. Indium is a post-transition metal known for its malleability and ability to form alloys, while praseodymium is a lanthanide metal known for its magnetic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indium-praseodymium (3/1) can be achieved through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of indium and praseodymium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and a controlled atmosphere of argon or nitrogen to ensure the purity of the compound.
Industrial Production Methods: In industrial settings, the production of indium-praseodymium (3/1) may involve advanced techniques such as sputtering or molecular beam epitaxy. These methods allow for precise control over the composition and structure of the compound, making it suitable for applications in thin-film transistors and other electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions: Indium-praseodymium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of indium and praseodymium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Indium-praseodymium (3/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium oxide and praseodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form metallic indium and praseodymium.
Substitution: Substitution reactions involving indium-praseodymium (3/1) can occur with halogens or other reactive species, resulting in the formation of halide compounds.
Major Products: The major products formed from these reactions include indium oxide, praseodymium oxide, and various halide compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Indium-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism by which indium-praseodymium (3/1) exerts its effects is primarily related to its electronic and magnetic properties. Indium contributes to the compound’s electrical conductivity, while praseodymium enhances its magnetic properties. These combined effects make the compound suitable for applications in electronic devices and magnetic materials. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with electronic and magnetic fields at the atomic level .
Comparaison Avec Des Composés Similaires
Indium Oxide (In2O3): Known for its high electrical conductivity and transparency, used in optoelectronic devices.
Praseodymium Oxide (Pr6O11): Known for its magnetic properties and used in ceramics and glass manufacturing.
Indium-Tin Oxide (ITO): A widely used transparent conducting oxide in touch screens and solar cells.
Uniqueness: Indium-praseodymium (3/1) is unique due to the combination of indium’s electrical properties and praseodymium’s magnetic properties. This combination makes it particularly suitable for applications that require both high electrical conductivity and magnetic functionality, such as advanced electronic devices and magnetic sensors .
Propriétés
Numéro CAS |
12141-96-7 |
|---|---|
Formule moléculaire |
In3Pr |
Poids moléculaire |
485.36 g/mol |
InChI |
InChI=1S/3In.Pr |
Clé InChI |
YEUJVQHMGDSQMR-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


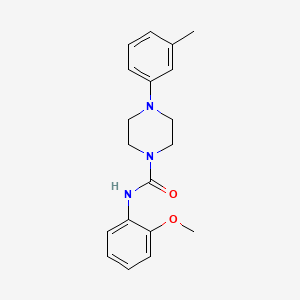
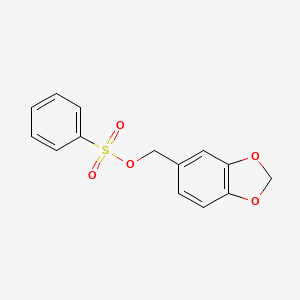

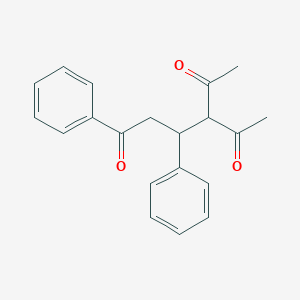

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


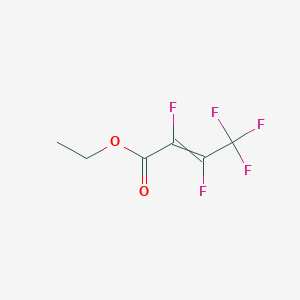
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

